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Compound of Interest

Compound Name: 2,5-Difluoroaniline

Cat. No.: B146615

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Difluoroaniline, a key intermediate in the synthesis of various pharmaceutical and
agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2,5-Difluoroaniline are summarized in the tables
below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
The *H NMR spectrum of 2,5-Difluoroaniline in Chloroform-d (CDCls) exhibits distinct signals

for the aromatic protons and the amine group protons. The chemical shifts (d) are reported in
parts per million (ppm) relative to tetramethylsilane (TMS).
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) Chemical Shift (d) in o Coupling Constants
Proton Assignment Multiplicity .
ppm (J) in Hz
J(H,H) =8.8, J(H,F) =
H-6 6.885 ddd
10.6,5.1
J(H,H) = 8.8, 3.0,
H-4 6.46 ddd
JHF) =96,7.1
J(H,H) =3.0, J(H,F) =
H-3 6.35 ddd
8.1, 3.6
-NH:z 3.70 brs

ddd: doublet of doublet of doublets, br s: broad singlet
13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts are reported in ppm.

Carbon Assignment Chemical Shift () in ppm
C-2 (C-F) 160.2 (d, LJCF = 240.2 Hz)
C-5 (C-F) 150.8 (d, LJCF = 235.5 Hz)
C-1 (C-NH2) 136.4 (dd, J = 11.5, 2.3 Hz)
C-6 115.5 (dd, J = 24.1, 8.1 Hz)
C-4 105.1 (dd, J = 27.2, 3.1 Hz)
C-3 99.8 (dd, J = 29.5, 3.1 Hz)

d: doublet, dd: doublet of doublets
19F NMR (Fluorine-19 NMR) Data

F NMR is a powerful tool for characterizing fluorinated compounds. Chemical shifts are
referenced to CFCls.
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Fluorine Assignment

Chemical Shift (d) in ppm

F-2

-118.5to -122.5

F-5

-138.0t0 -142.0

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Difluoroaniline reveals characteristic vibrational frequencies

corresponding to its functional groups.

Wavenumber (cm™1)

Vibrational Mode Intensity

N-H Stretch (asymmetric and

3480 - 3350 ] Medium
symmetric)

3080 - 3010 Aromatic C-H Stretch Medium
N-H Bend and Aromatic C=C

1620 - 1580 Strong
Stretch

1520 - 1470 Aromatic C=C Stretch Strong

1330 - 1250 C-N Stretch (aromatic amine) Strong

1250 - 1150 C-F Stretch Strong
Aromatic C-H Out-of-Plane

900 - 675 Strong

Bend

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) data provides information about the molecular

weight and fragmentation pattern of the molecule.
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m/z Relative Intensity (%) Assignment

129 100 [M]* (Molecular lon)
110 15 M - F]*

102 25 [M - HCN]*

83 10 [M - F - HCN]*

Experimental Workflows and Protocols
Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 2,5-
Difluoroaniline is depicted below. This process ensures the acquisition of high-quality and

reproducible data.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Obtain Pure Sample of
2,5-Difluoroaniline

:

Select Appropriate
Deuterated Solvent (NMR)
or Prepare Neat/Solution (IR/MS)

:

Prepare Sample Solution
(e.g., dissolve in CDCI3 for NMR)

- -
: Data Acguisition i
i |
| |
1H, 13C, 1°F NMR g FTIR Spectrum p Mass Spectrum
Spectra Acquisition Acquisition Acquisition (EI-MS)

Data Processing

4 4 4
Phase and Baseline Correction, Background Subtraction, Peak Integration,
Referencing (TMS) Peak Picking Library Matching

Data Analysis & Interpretation

Assign Chemical Shifts, Identify Functional Groups Determine Molecular Weight,
Determine Coupling Constants from Vibrational Frequencies Analyze Fragmentation Pattern

!

Compile Spectroscopic Data <
and Generate Report

Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis.
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Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,5-Difluoroaniline and
dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a 5
mm NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
achieve a homogeneous magnetic field.

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A
spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically
sufficient.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
seqguence. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger
number of scans (e.g., 1024 or more) are generally required due to the low natural
abundance of 13C.

19F NMR Acquisition: Acquire the fluorine spectrum. A spectral width of -250 to 0 ppm is
typically used. Proton decoupling can be applied to simplify the spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a drop of 2,5-Difluoroaniline directly
onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[1][2] For a solution,
dissolve a small amount of the sample in a suitable transparent solvent (e.g., CCls) and
place it in a liquid transmission cell.[1][2]

 Instrument Setup: Record a background spectrum of the empty ATR crystal or the salt
plates/solvent-filled cell.[3] This will be subtracted from the sample spectrum.
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o Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm~1.[3] Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]

o Data Processing: Perform automatic background subtraction. Identify and label the
significant absorption peaks.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the 2,5-Difluoroaniline sample into the
mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas
chromatograph (GC-MS) can be used.

« lonization: Utilize Electron lonization (El) as the ionization method.[4][5][6] Set the electron
energy to a standard value of 70 eV to induce fragmentation and generate a reproducible
mass spectrum.[5][7]

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

o Detection: The detector records the abundance of each ion.

o Data Processing: The resulting data is plotted as a mass spectrum, showing the relative
intensity of each ion. The molecular ion peak and major fragment ions are identified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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